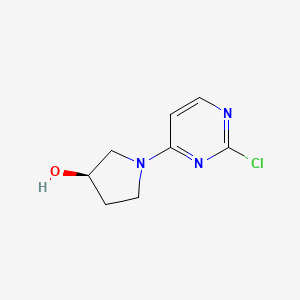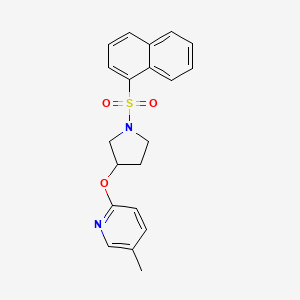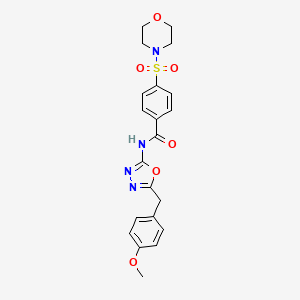![molecular formula C15H25NO3 B2652867 Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate CAS No. 2094423-67-1](/img/structure/B2652867.png)
Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate has been used in various scientific research applications. One of the most promising areas of research is in the field of drug discovery, where this compound has shown potential as a lead compound for the development of new drugs. It has also been used in the synthesis of other compounds with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in various physiological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate in lab experiments is its potential as a lead compound for the development of new drugs. It has also been shown to have low toxicity and good stability, making it a useful compound for various applications. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult and time-consuming to produce.
Zukünftige Richtungen
There are several future directions for research involving tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate. One area of research is in the development of new drugs based on this compound, which could have potential applications in the treatment of various diseases. Another area of research is in the synthesis of new compounds based on the structure of tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate, which could have potential applications in various fields. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential applications in various physiological processes.
In conclusion, tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its complex synthesis method, low toxicity, and stability make it a useful compound for various applications. Further research is needed to fully understand its mechanism of action and potential applications in various physiological processes.
Synthesemethoden
Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate can be synthesized through a multistep process involving several chemical reactions. The synthesis typically involves the reaction of tert-butyl acetoacetate with 4-aminopiperidine, followed by acylation with prop-2-enoyl chloride. The resulting compound is then treated with trifluoroacetic acid to obtain the final product.
Eigenschaften
IUPAC Name |
tert-butyl 2-(1-prop-2-enoylazepan-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-5-13(17)16-9-6-7-12(8-10-16)11-14(18)19-15(2,3)4/h5,12H,1,6-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATTWAIHRZSPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2652785.png)




![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2652791.png)

![3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2652795.png)

![3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2652800.png)


